Methyl octadec-10-en-6-ynoate Methyl octadec-10-en-6-ynoate
Brand Name: Vulcanchem
CAS No.: 62203-94-5
VCID: VC19495498
InChI: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-12,15-18H2,1-2H3
SMILES:
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

Methyl octadec-10-en-6-ynoate

CAS No.: 62203-94-5

Cat. No.: VC19495498

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadec-10-en-6-ynoate - 62203-94-5

Specification

CAS No. 62203-94-5
Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name methyl octadec-10-en-6-ynoate
Standard InChI InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-12,15-18H2,1-2H3
Standard InChI Key PPSIAGRWNQOBKF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC=CCCC#CCCCCC(=O)OC

Introduction

Structural Identity and Nomenclature

Molecular Architecture

The compound’s IUPAC name, methyl octadec-9-en-6-ynoate, reflects its precise structural configuration:

  • An 18-carbon chain (octadec) with a double bond between carbons 9 and 10 (cis configuration) and a triple bond between carbons 6 and 7 .

  • A methyl ester group at the terminal carboxyl position.

The SMILES notation (CCCCCCCCC=CCC#CCCCCC(=O)OC) confirms this arrangement, while the InChIKey (JIPJVVIZTGWVIV-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Stereochemical Considerations

The double bond’s cis geometry introduces steric constraints that influence molecular packing and reactivity. The triple bond’s linearity creates rigidification in the central region of the carbon chain, affecting conformational flexibility .

Synthesis and Derivatization Pathways

Secondary Transformations

  • Sodium borohydride reduction of keto derivatives (e.g., methyl 5(6)-oxooctadec-cis-10-enoate) generates diastereomeric hydroxy esters .

  • Subsequent mercuric acetate treatment of hydroxy esters yields cyclic ethers (e.g., methyl 6,10-epoxyoctadecanoate) .

Physicochemical Properties

Molecular Parameters

PropertyValue
Molecular formulaC₁₉H₃₂O₂
Molecular weight292.50 g/mol
Topological polar surface area26.30 Ų
XLogP6.70
Rotatable bonds12

The high XLogP value indicates strong lipophilicity, consistent with its classification as a fatty acid derivative.

Spectroscopic Signatures

  • IR: Strong absorption at 1740 cm⁻¹ (ester carbonyl), 1650 cm⁻¹ (C=C), and 2200 cm⁻¹ (C≡C) .

  • NMR: Characteristic signals at δ 5.3 ppm (cis-alkene protons) and δ 2.1–2.3 ppm (protons adjacent to triple bond) .

ADMET Profiling

Absorption and Distribution

ParameterPredictionProbability
Human intestinal absorptionHigh99.51%
Blood-brain barrier permeationHigh95.00%
Plasma protein bindingPredominantly65.80%

The compound’s lipophilicity facilitates membrane penetration but may limit aqueous solubility.

Metabolic and Toxicological Risks

Enzyme/ProcessInhibition RiskProbability
CYP3A4 substrateModerate50.81%
BSEP inhibitionLikely60.53%
OATP1B1 inhibitionProbable79.58%

These predictions suggest potential drug-drug interaction liabilities via hepatic transporters and cytochrome P450 enzymes.

Biological Implications

Membrane Interactions

The compound’s amphipathic nature enables integration into lipid bilayers, potentially modulating membrane fluidity. Its triple bond may confer rigidity to phospholipid domains, analogous to sphingolipids .

Synthetic Utility

  • Precursor for bioactive molecules: Hydroxy and keto derivatives serve as intermediates for prostaglandin analogs and branched fatty acids .

  • Stereochemical probes: The cis-alkene/alkyne system provides a template for studying addition reaction regio- and stereoselectivity .

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